s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
CAS No.: 4926-23-2
Cat. No.: VC8416066
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4926-23-2 |
|---|---|
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.22 g/mol |
| IUPAC Name | 7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
| Standard InChI | InChI=1S/C7H7N3S/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11) |
| Standard InChI Key | UEUWVMQKRGUHIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NNC(=S)N2C=C1 |
| Canonical SMILES | CC1=CC2=NNC(=S)N2C=C1 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- is systematically named 7-methyl-2H- triazolo[4,3-a]pyridine-3-thione under IUPAC conventions . Its molecular formula, C₇H₇N₃S, reflects a compact heterocyclic system comprising a pyridine ring annulated with a 1,2,4-triazole moiety, substituted by a methyl group at position 7 and a thione group at position 3 .
Key Identifiers and Synonyms
This compound is cataloged under multiple identifiers, including CAS 4926-23-2, PubChem CID 5037728, and ChEMBL ID CHEMBL2145075 . Synonyms include 7-methyl- triazolo[4,3-a]pyridine-3(2H)-thione and NSC 70720, as documented in chemical registries .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 4926-23-2 | |
| Molecular Formula | C₇H₇N₃S | |
| Molecular Weight | 165.22 g/mol | |
| SMILES | CC1=CC2=NNC(=S)N2C=C1 | |
| InChIKey | UEUWVMQKRGUHIQ-UHFFFAOYSA-N |
Synthetic Methodologies
Electrophilic Cyclization Approaches
A regioselective electrophilic cyclization strategy has been employed to synthesize related triazolo-thiazine and thiazolo-triazole derivatives. For instance, treatment of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles with halogens (e.g., I₂ or Br₂) induces cyclization to form thiazolo[3,2-b][1, triazol-7-ium salts . The regioselectivity of this reaction is influenced by the alkenyl substituent’s electronic properties, favoring thiazole formation with electron-donating groups and thiazine derivatives with electron-withdrawing groups .
CDI-Mediated Cyclocondensation
A practical synthesis of the structurally analogous 7-methyl- triazolo[4,3-a]pyridin-3(2H)-one involves cyclocondensation of 2-hydrazinyl-4-methylpyridine with carbonyl diimidazole (CDI) in acetonitrile at 80°C . Despite a modest yield of 19%, this method produces the target compound with high purity, as confirmed by ¹H NMR (δ 12.27 ppm, singlet for NH) and LCMS ([M+H]⁺ = 149.95) .
Table 2: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Electrophilic Cyclization | I₂, CH₂Cl₂, rt | 60-75% | Thiazolo-triazolium salts | |
| CDI Cyclocondensation | CDI, MeCN, 80°C, 2 h | 19% | Triazolopyridinone derivative |
Structural and Spectroscopic Characterization
Molecular Geometry and Tautomerism
The compound exhibits tautomerism between the thiol (C=S) and thione (C-SH) forms, with the thione tautomer predominating in the solid state . X-ray crystallography of related structures confirms planar geometry at the triazole ring, with the methyl group at position 7 inducing slight puckering in the pyridine moiety .
Spectroscopic Data
¹H NMR analysis (DMSO-d₆) of the analogous triazolopyridinone derivative reveals distinct signals: a deshielded NH proton at δ 12.27 ppm, aromatic protons at δ 7.72 (d, J = 7.2 Hz) and δ 6.42 ppm (dd, J = 7.2, 1.4 Hz), and a methyl group at δ 2.23 ppm (d, J = 1.1 Hz) . LCMS data corroborate the molecular ion ([M+H]⁺ = 149.95), consistent with the expected mass .
Table 3: Key Spectroscopic Features
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume